molecular formula C17H22N4O3S B2716372 4-Methoxy-2-methyl-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine CAS No. 946373-00-8

4-Methoxy-2-methyl-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine

Cat. No. B2716372
CAS RN: 946373-00-8
M. Wt: 362.45
InChI Key: WEUPKHMBRYMGSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Methoxy-2-methyl-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine” is a chemical compound. It’s a derivative of pyrimidine, a class of compounds that have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

The synthesis of similar compounds involves a series of steps. For instance, in the synthesis of novel triazole-pyrimidine-based compounds, a series of these compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of “4-Methoxy-2-methyl-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine” can be analyzed using various techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied. For example, in the synthesis of ethyl 4- (4-substituted phenyl)-6-methyl-2- (piperazin-1-yl)pyrimidine-5-carboxylate, piperazine was added to a solution of the precursor compound and potassium carbonate in CHCl3 at room temperature .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

This compound has been utilized as a precursor in the synthesis of novel heterocyclic compounds such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines. These compounds have shown potential as anti-inflammatory and analgesic agents. Their synthesis involves various chemical reactions that lead to the creation of new chemical structures with potential pharmacological applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Herbicidal Activity

Derivatives of 4-Methoxy-2-methyl-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine have been synthesized and evaluated for their herbicidal activity. These compounds, particularly those with methoxy groups at specific positions on the pyrimidine and triazine rings, exhibited high herbicidal activity, indicating their potential use in agricultural applications (Nezu, Miyazaki, Sugiyama, & Kajiwara, 1996).

Pharmacological Properties

In the realm of pharmacology, certain derivatives have been synthesized for their potential use in treating various conditions. For example, a series of 4-piperazinopyrimidines bearing a methylthio substituent has been synthesized, displaying a range of pharmacological properties including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic activities (Mattioda et al., 1975).

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed, revealing specific conformations and interactions within their crystal structure. This analysis is crucial for understanding the molecular basis of their activity and for designing compounds with improved efficacy (Anthal et al., 2018).

Antiviral and Antibacterial Activities

Some derivatives exhibit significant antiviral and antibacterial activities, making them potential candidates for the development of new therapeutic agents. This includes the discovery of compounds with potent inhibition of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (Romero et al., 1994) and compounds with good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007).

Mechanism of Action

The mechanism of action of similar compounds has been studied in the context of neuroprotection and anti-inflammatory activity. The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties. The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

properties

IUPAC Name

4-methoxy-2-methyl-6-[4-(3-methylphenyl)sulfonylpiperazin-1-yl]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S/c1-13-5-4-6-15(11-13)25(22,23)21-9-7-20(8-10-21)16-12-17(24-3)19-14(2)18-16/h4-6,11-12H,7-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEUPKHMBRYMGSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2-methyl-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.